![molecular formula C17H25N5O3S B5654276 N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5654276.png)
N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that are synthesized through intricate organic synthesis routes, often involving pyrazolo[1,5-a]pyridine scaffolds. These molecules are of interest due to their structural uniqueness and potential bioactivity, serving as a foundation for further chemical and pharmacological studies.
Synthesis Analysis
Synthetic approaches to compounds related to "N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide" typically involve multi-step organic reactions. These include the formation of pyrazolo[1,5-a]pyridine cores, subsequent functionalization, and incorporation of isopropyl and dimethylsulfamide groups. A key focus is on achieving stereochemical control at the 3S* and 4R* positions, which is critical for the compound's final properties. Methods such as asymmetric synthesis and chiral auxiliary might be employed to attain the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using a variety of analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, confirming the stereochemistry and helping to predict the molecule's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Compounds with the pyrazolo[1,5-a]pyridine moiety participate in a range of chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic substitution, addition reactions, and cycloadditions, among others. The presence of isopropyl and dimethylsulfamide groups further influences the molecule's chemical behavior, affecting its solubility, stability, and reactivity.
Physical Properties Analysis
The physical properties, including melting point, solubility in various solvents, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties impact the compound's handling, formulation, and application in further studies.
Chemical Properties Analysis
Chemical properties are intimately linked to the molecule's structure, dictating its acidity, basicity, and reactivity towards other chemical entities. The electronic distribution within the molecule, influenced by its functional groups, determines its interaction with acids, bases, and other reactive molecules.
For comprehensive details on synthesis, molecular and chemical properties, the following resources provide extensive information:
- Synthesis and structural analysis of N-alkylated pyrazolo derivatives (El-Essawy & Rady, 2011)
- Investigation into the synthesis and properties of pyrazolo[1,5-a]pyrimidine derivatives (Rahmouni et al., 2014)
- Molecular interaction studies and DFT calculations for antipyrine-like derivatives (Saeed et al., 2020)
properties
IUPAC Name |
3-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine-1-carbonyl]pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-12(2)14-10-21(11-15(14)19-26(24,25)20(3)4)17(23)13-9-18-22-8-6-5-7-16(13)22/h5-9,12,14-15,19H,10-11H2,1-4H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVJTGUKLBVOC-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.